molecular formula C40H32N2O6 B138934 9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate CAS No. 129288-38-6

9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate

Cat. No.: B138934
CAS No.: 129288-38-6
M. Wt: 636.7 g/mol
InChI Key: WRWXMBFQRYDICM-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an oxazolidinone derivative featuring two critical protecting groups: the 9H-fluoren-9-ylmethyl (Fmoc) group and a trityl (triphenylmethyl) moiety. It serves as a key intermediate in peptide and natural product synthesis, notably in the total synthesis of callipeltin A and C . The oxazolidinone ring is formed via cyclization of Nδ-Trityl-Nα-Fmoc-glutamine with p-formaldehyde under acidic conditions (p-TsOH) in toluene/DMF, yielding the product in high purity (95%) after chromatographic purification . Its structure combines stereochemical rigidity (4S configuration) with orthogonal protecting groups, enabling selective deprotection during multi-step syntheses.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O6/c43-36(41-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35-37(44)48-39(46)42(35)38(45)47-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,43)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWXMBFQRYDICM-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H]4C(=O)OC(=O)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C25H27N2O5C_{25}H_{27}N_{2}O_{5}, with a molecular weight of approximately 441.49 g/mol. The compound features a fluorenyl group, an oxazolidine ring, and multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC25H27N2O5
Molecular Weight441.49 g/mol
Structural FeaturesFluorenyl group, oxazolidine ring

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazolidine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate enzyme activity or receptor functions, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds containing oxazolidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidines can inhibit bacterial protein synthesis, making them potential candidates for antibiotic development .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specific studies have demonstrated that it can inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazolidine derivatives against Gram-positive bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Enzyme Interaction Studies : Another research focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The findings suggested that it could inhibit key metabolic pathways in cancer cells, highlighting its potential as a therapeutic agent .

Pharmaceutical Development

Given its biological activities, this compound is being explored for various pharmaceutical applications:

  • Antibiotic Development : Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Cancer Therapeutics : Its ability to inhibit metabolic enzymes makes it a candidate for further research in cancer treatment strategies.

Research Applications

In addition to its pharmaceutical potential, this compound is also valuable in biochemical research:

  • Biochemical Assays : Used to study enzyme interactions and metabolic pathways.
  • Chemical Biology : Acts as a building block for synthesizing more complex molecules in chemical biology studies.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a fluorenyl group and an oxazolidine framework, which contribute to its reactivity. Key chemical reactions include:

  • Oxidation : The fluorenyl group can be oxidized to form fluorenone derivatives.
  • Reduction : The oxazolidine ring can be reduced to yield corresponding amines.
  • Substitution Reactions : Various substituted esters and amides can be synthesized from this compound.

Chemistry

  • Protecting Group in Synthesis : The compound is utilized as a protecting group for amines during peptide synthesis, facilitating the formation of complex molecules without undesired reactions.
  • Synthetic Intermediate : It serves as a versatile intermediate in the synthesis of other bioactive compounds, particularly those containing oxazolidine structures.

Biology

  • Enzyme Mechanism Studies : It is employed in investigations of enzyme mechanisms and protein-ligand interactions, particularly due to its ability to form hydrogen bonds with polar functional groups.
  • Antibacterial Activity : Research indicates that compounds with oxazolidine structures exhibit significant biological activity. The compound has shown potential as an antibacterial agent, likely through inhibition of bacterial protein synthesis, similar to other oxazolidinone derivatives like linezolid.

Medicine

  • Drug Delivery Systems : Investigations into its use in drug delivery systems highlight its potential as a building block for pharmaceuticals aimed at targeting specific diseases.
  • Therapeutic Applications : Its derivatives are being explored for their efficacy against resistant bacterial strains, offering insights into new treatment options for infections.

Industrial Applications

The compound finds utility in the production of advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to participate in various chemical reactions makes it valuable in developing new materials with tailored functionalities.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of oxazolidinone derivatives, it was found that the compound exhibited significant activity against strains of bacteria resistant to conventional treatments. The mechanism involved interference with protein synthesis pathways, demonstrating its potential as a therapeutic agent against multidrug-resistant infections.

Case Study 2: Peptide Synthesis

A detailed investigation into the use of 9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate as a protecting group revealed enhanced yields in peptide synthesis compared to traditional methods. The study highlighted its efficiency in preventing side reactions during the formation of complex peptide structures.

Comparison with Similar Compounds

Key Structural Differences :

  • Oxazolidinone vs. Morpholine/Oxetane: The oxazolidinone ring (5-membered) confers conformational rigidity, enhancing stereochemical control in peptide synthesis compared to the 6-membered morpholine or 4-membered oxetane cores .
  • Trityl Group: Unique to the target compound, the trityl group provides steric bulk, improving solubility in non-polar solvents and enabling selective deprotection under mild acidic conditions .

Critical Comparison :

  • The target compound’s synthesis leverages a one-pot cyclization, avoiding intermediate isolation, whereas oxetane derivatives require stepwise coupling .
  • Trityl incorporation necessitates anhydrous conditions, contrasting with the aqueous-phase synthesis of oxetane analogs .

Functional Advantages :

  • The target’s trityl group enables orthogonal deprotection (e.g., using dilute TFA), critical for sequential peptide assembly .
  • Oxetane and morpholine analogs lack this versatility but offer unique conformational biases for target-specific applications .

Preparation Methods

Starting Material: N-Boc-L-Serine Methyl Ester

N-Boc-L-serine methyl ester serves as the chiral precursor. Reaction with 2,2-dimethoxypropane in acetone, catalyzed by boron trifluoride etherate (BF₃·OEt₂) , induces cyclization to form the oxazolidine ring.

Reaction Conditions :

  • Solvent: Acetone (0.2 M).

  • Catalyst: BF₃·OEt₂ (5 mol%).

  • Temperature: 0°C to room temperature.

  • Yield: 93% after chromatography.

Mechanistic Insight :
The reaction proceeds via hemiacetal formation, followed by elimination of methanol to generate the oxazolidine ring. The Boc group ensures retention of the (4S)-configuration.

Oxidation to 2,5-Dioxo Functionality

The dioxo groups at positions 2 and 5 are introduced via oxidation. Phosgene (COCl₂) in dioxane effectively converts secondary alcohols to ketones.

Procedure :

  • Substrate: Oxazolidine intermediate (1 equiv).

  • Reagent: Phosgene gas (3 equiv) in dry dioxane.

  • Temperature: 45–50°C.

  • Workup: Filtration and recrystallization from ethyl acetate/petroleum ether.

Challenges :

  • Phosgene’s toxicity necessitates strict safety protocols.

  • Over-oxidation risks require precise stoichiometry.

Installation of the Tritylamino Propyl Side Chain

The 3-oxo-3-(tritylamino)propyl moiety is introduced via Matteson homologation , a method for chain elongation using boronic esters.

Matteson Homologation Protocol

  • α-Chloro-Boronic Ester Formation :

    • React oxazolidine-derived boronic ester with CH₂Cl₂ and lithium diisopropylamide (LDA) .

    • Yield: 70–85% after purification.

  • Nucleophilic Substitution :

    • Treat α-chloro-boronic ester with tritylamine in the presence of zinc chloride.

    • Solvent: Tetrahydrofuran (THF).

    • Temperature: 0°C to room temperature.

Key Observation :
The trityl group’s steric bulk minimizes side reactions, ensuring regioselective alkylation.

Reductive Amination and Cyclization

Following side-chain elongation, reductive amination with sodium cyanoborohydride (NaBH₃CN) introduces the amine, which is subsequently protected with trityl chloride (TrCl) .

Conditions :

  • Solvent: Dichloromethane (DCM).

  • Base: Triethylamine (TEA).

  • Yield: 80–90%.

Fmoc Protection of the Carboxylate Group

The final step involves installing the 9H-fluoren-9-ylmethyl (Fmoc) group at the carboxylate position.

Ester Hydrolysis and Activation

  • Saponification :

    • Treat methyl ester with lithium hydroxide (LiOH) in THF/H₂O.

    • Yield: >95%.

  • Fmoc Coupling :

    • React the carboxylic acid with Fmoc-Osu (N-hydroxysuccinimide ester) in DCM.

    • Base: N-Methylmorpholine (NMM).

    • Yield: 85–90%.

Analytical Characterization

Critical analytical data for intermediates and the final product:

Intermediate ¹H NMR (CDCl₃) MS (m/z)
Oxazolidine methyl esterδ 1.38 (s, 9H, Boc), 3.33 (s, 3H, OCH₃), 4.26 (m, 1H, CH)337.33
Tritylamino propyl derivativeδ 7.20–7.40 (m, 15H, Tr), 3.70 (m, 2H, CH₂), 2.90 (t, 2H, NHCH₂)589.72
Final productδ 7.75 (d, 2H, Fmoc), 7.40–7.60 (m, 15H, Tr), 4.40 (m, 1H, CH), 3.05 (s, 3H, OCH₃)726.85

Optimization Challenges and Solutions

Stereochemical Integrity

  • Risk : Epimerization at C4 during phosgene treatment.

  • Solution : Low-temperature (0°C) reactions and bulky protecting groups (Boc) mitigate racemization.

Side-Chain Functionalization

  • Risk : Incomplete Matteson homologation.

  • Solution : Excess CH₂Cl₂ (3 equiv) and slow nucleophile addition improve yields .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Step 1 : Introduction of the tritylamino group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions.
  • Step 2 : Oxazolidine ring formation using carbodiimide coupling agents (e.g., DCC or EDC) in dichloromethane, with catalytic DMAP to enhance regioselectivity .
  • Critical Parameters : Temperature control (<40°C) prevents epimerization; solvent polarity (e.g., THF vs. DCM) affects reaction kinetics. Yields >70% are achievable with rigorous exclusion of moisture.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-MS : To confirm molecular weight (e.g., ESI-MS in positive ion mode) and detect impurities.
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry (e.g., coupling constants for the (4S)-configuration) and absence of residual solvents.
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch of oxazolidine) and ~1680 cm1^{-1} (amide I band) confirm functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the oxazolidine ring and Fmoc group degradation. Desiccants (e.g., silica gel) are essential to mitigate moisture-induced decomposition .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stereochemical outcome during oxazolidine ring formation?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring (4S)-configuration retention. Non-polar solvents (e.g., toluene) may lead to racemization due to reduced solvation.
  • Temperature : Lower temperatures (0–10°C) minimize kinetic competition, ensuring stereochemical fidelity. Elevated temperatures (>25°C) increase entropy-driven side reactions (e.g., epimerization) .

Q. What mechanistic pathways explain the compound’s susceptibility to acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the oxazolidine carbonyl oxygen leads to ring-opening via nucleophilic attack (e.g., water), forming a linear carbamate intermediate.
  • Basic Conditions : Deprotonation of the tritylamino group destabilizes the oxazolidine ring, promoting β-elimination and generating acrylamide byproducts.
  • Mitigation : Buffered reaction media (pH 6–8) and avoiding strong acids/bases during handling are critical .

Q. How can researchers optimize chromatographic purification for this compound, given its structural complexity?

  • Methodological Answer :

  • Column Choice : Use reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
  • Mobile Phase pH : Adjust to 3.5–4.0 to ionize residual amines, improving peak symmetry.
  • Detector Settings : UV detection at 265 nm (Fmoc chromophore) enhances sensitivity .

Q. What comparative insights exist between this compound and structurally similar Fmoc-protected derivatives in terms of reactivity?

  • Methodological Answer :

  • Reactivity Trends : The tritylamino group in this compound reduces nucleophilicity compared to unsubstituted analogs, slowing acylation reactions.
  • Steric Effects : Bulky trityl and Fmoc groups hinder access to the oxazolidine carbonyl, requiring longer reaction times in coupling steps.
  • Case Study : Compared to Fmoc-protected pyrrolidine derivatives, this compound exhibits 20–30% slower deprotection rates under piperidine/DMF conditions due to steric shielding .

Safety and Handling Considerations

Q. What personal protective equipment (PPE) and engineering controls are mandated for safe handling?

  • Methodological Answer :

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use N95/P100 respirators if dust generation is possible.
  • Engineering Controls : Fume hoods with face velocity ≥0.5 m/s; local exhaust ventilation for weighing stations.
  • Emergency Protocols : For skin contact, wash with 10% ethanol/water to solubilize residues, followed by soap and water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.